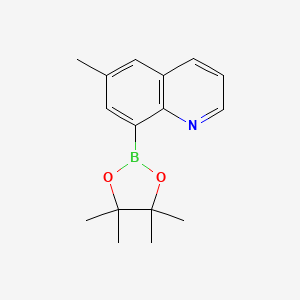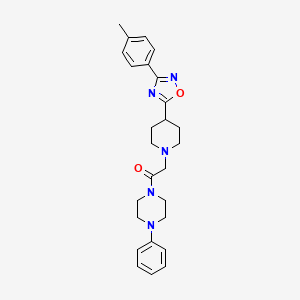
1-(4-Phenylpiperazin-1-yl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Phenylpiperazin-1-yl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H31N5O2 and its molecular weight is 445.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tuberculostatic Activity
- A study by Foks et al. (2004) synthesized derivatives of phenylpiperazineacetic hydrazide, one of which is closely related to the specified compound, and tested them for tuberculostatic activity. The minimum inhibiting concentrations (MIC) were found to be within 25 - 100 mg/ml (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).
Electrochemical Synthesis
- Nematollahi and Amani (2011) conducted an electrochemical oxidation study involving a structurally similar compound. Their work led to the development of a novel method for synthesizing phenylpiperazine derivatives in an environmentally friendly manner (Nematollahi & Amani, 2011).
Antibacterial Activity
- Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of compounds containing piperidine, similar to the specified compound, and investigated their antibacterial activity. The synthesized compounds showed potential antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Fluorescent Abilities
- Odin et al. (2022) studied ketone derivatives of propargylamines, including compounds similar to the specified one, for their fluorescent abilities. These compounds showed marked fluorescent properties with significant Stokes shifts (Odin, Chertov, Grigor’eva, & Golovanov, 2022).
Antimicrobial and Enzyme Inhibition
- Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with structural similarities to the specified compound, and evaluated their antimicrobial, antilipase, and antiurease activities. Some showed good to moderate antimicrobial activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Cytotoxic Studies
- Govindhan et al. (2017) synthesized a compound with a similar structure and evaluated its cytotoxicity, finding potential applications in pharmacokinetics and biological studies (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
properties
IUPAC Name |
2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-20-7-9-21(10-8-20)25-27-26(33-28-25)22-11-13-29(14-12-22)19-24(32)31-17-15-30(16-18-31)23-5-3-2-4-6-23/h2-10,22H,11-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZMXTMWDJZNHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

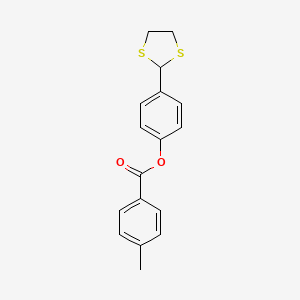

![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408911.png)
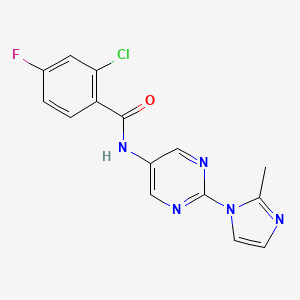
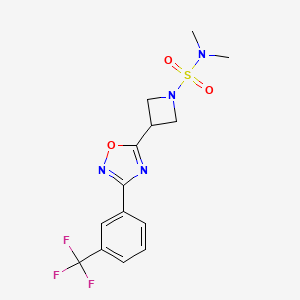
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)
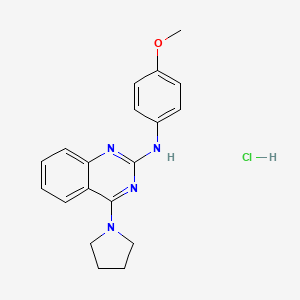
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408917.png)
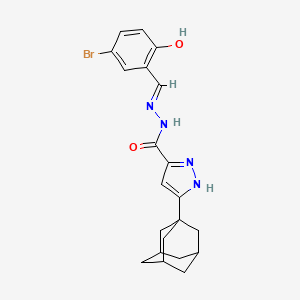
![ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate](/img/structure/B2408920.png)

![N-(4-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2408928.png)
![1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride](/img/structure/B2408929.png)
